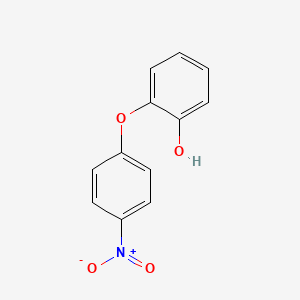

o-(p-Nitrophenoxy)phenol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

39138-90-4 |

|---|---|

Molecular Formula |

C12H9NO4 |

Molecular Weight |

231.20 g/mol |

IUPAC Name |

2-(4-nitrophenoxy)phenol |

InChI |

InChI=1S/C12H9NO4/c14-11-3-1-2-4-12(11)17-10-7-5-9(6-8-10)13(15)16/h1-8,14H |

InChI Key |

DWENVBLWYBNNSF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)O)OC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Significance in Contemporary Organic Synthesis and Materials Science

The structural attributes of o-(p-Nitrophenoxy)phenol, specifically the diaryl ether linkage and the reactive nitro group, render it a valuable molecule in modern chemistry. Its significance stems from its utility as a versatile building block for more complex molecules and high-performance polymers.

The diaryl ether framework is a common structural motif in numerous polymers prized for their thermal stability and mechanical strength. The presence of the nitro group further enhances the compound's utility. This electron-withdrawing group can be chemically reduced to an amino group, transforming the molecule into a diamine monomer. Such monomers are critical precursors for the synthesis of important polymer families like polyamides and polyimides. ncl.res.inscielo.brgoogle.com

In materials science, research has demonstrated that related isomeric compounds, such as 3-(4-nitrophenoxy)phenol (B3019501), serve as key components in the production of functional plastics, particularly polyimide resins. encyclopedia.pubsemanticscholar.orgmdpi.comnih.gov Polyimides derived from nitrophenoxy structures are noted for their excellent thermal stability and solubility, properties essential for applications in aerospace and electronics. For instance, new polyimides have been synthesized from diamines containing phthalonitrile (B49051) and bis(4-aminophenoxy) moieties, which themselves are derived from nitrophenoxy precursors. tandfonline.comtandfonline.com These polymers exhibit high thermal resistance, making them suitable for use as advanced composites, coatings, and adhesives. tandfonline.com The incorporation of the ether linkages and the specific isomeric substitution pattern on the aromatic rings influences the final properties of the polymer, such as solubility and glass transition temperature.

Reaction Chemistry and Mechanistic Investigations of O P Nitrophenoxy Phenol Derivatives

Hydrolytic Stability and Mechanism

The hydrolysis of aryl ethers is a fundamental reaction, and the stability of o-(p-Nitrophenoxy)phenol is highly dependent on the pH of the medium. The presence of the electron-withdrawing nitro group on one of the phenyl rings significantly influences the reaction pathways by activating the molecule toward nucleophilic attack and stabilizing the resulting p-nitrophenolate leaving group.

Under acidic conditions, the hydrolysis of ethers typically proceeds via a mechanism involving protonation of the ether oxygen. For this compound, this process is expected to follow a specific acid-catalyzed pathway. The reaction is initiated by the protonation of the ether oxygen atom, which transforms the phenoxy moiety into a better leaving group. This is followed by the heterolytic cleavage of the carbon-oxygen bond. chemrxiv.org

The mechanism can be described in two main steps:

Protonation: A rapid, reversible protonation of the ether oxygen by a hydronium ion (H₃O⁺) forms a protonated intermediate.

Rate-Limiting Cleavage: The C-O bond of the protonated ether cleaves, leading to the formation of a carbocation intermediate and the release of p-nitrophenol. This step is typically the slowest and therefore the rate-determining step of the reaction. The subsequent reaction of the carbocation with water yields the final phenol (B47542) product.

Studies on analogous compounds, such as p-nitrophenyl glycosides, have utilized kinetic isotope effects to probe this mechanism. An inverse kinetic isotope effect (k(H₃O⁺)/k(D₃O⁺) < 1) indicates that the reaction proceeds through the formation of a conjugate acid of the substrate prior to the rate-limiting bond cleavage. chemrxiv.org

In alkaline media, the hydrolysis of this compound is significantly accelerated. The strong electron-withdrawing effect of the p-nitro group makes the aromatic ring to which it is attached highly electron-deficient and thus susceptible to nucleophilic attack. The primary pathway for base-promoted hydrolysis is nucleophilic aromatic substitution (SₙAr).

The accepted mechanism involves two steps:

Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻) attacks the carbon atom of the nitrophenyl ring that is bonded to the ether oxygen. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Leaving Group Departure: The complex then collapses with the expulsion of the phenoxide ion, regenerating the aromaticity of the ring and forming p-nitrophenol and a phenoxide as the final products. scholaris.ca

The rate of this reaction is highly dependent on the solvent composition. For instance, studies on the alkaline hydrolysis of similar p-nitrophenyl esters in DMSO-H₂O mixtures show that the second-order rate constant (kₙ) increases dramatically as the percentage of DMSO increases. scholaris.ca This is attributed to the destabilization of the hydroxide ion in the ground state and the stabilization of the transition state in the less protic solvent mixture. scholaris.ca

A distinguishing feature of this compound is the hydroxyl group located at the ortho position relative to the ether linkage. This positioning allows for a significant rate enhancement in hydrolysis reactions through neighboring group participation, a form of intramolecular catalysis. acs.org

Under basic conditions, the ortho-hydroxyl group can be deprotonated to form a phenoxide. This proximate and potent internal nucleophile can then attack the electrophilic carbon of the ether linkage, displacing the p-nitrophenoxide leaving group. acs.org This process proceeds through a cyclic, strained intermediate, likely an oxirane-like species in related systems, which is then rapidly opened by water or hydroxide to yield the final products. nih.gov

The transition state for this type of reaction involves significant participation from the neighboring group and an essentially cleaved glycosidic or ether bond. nih.gov Evidence for this mechanism in analogous systems, such as the hydrolysis of 4-nitrophenyl α-d-mannopyranoside, comes from extensive kinetic isotope effect (KIE) studies, which measure the effect of isotopic substitution at various atomic positions on the reaction rate.

| Isotopic Position | Experimental KIE Value | Mechanistic Interpretation |

|---|---|---|

| Anomeric 1-13C | 1.026 ± 0.006 | Indicates significant C-O bond cleavage in the transition state. |

| Leaving Group Oxygen 18O | 1.040 ± 0.012 | A large value consistent with extensive C-O bond fission involving the leaving group. |

| Neighboring Group C2-18O | 1.044 ± 0.006 | A large, normal KIE confirming direct involvement of the C2-oxygen as the nucleophile in the rate-limiting step. |

| C1-2H | 1.112 ± 0.004 | Suggests a change in hybridization at the anomeric carbon, consistent with progression towards a new bond formation. |

Radical-Mediated Transformations

In addition to hydrolytic pathways, this compound can undergo transformations initiated by radical species. These reactions are important in both synthetic organic chemistry and environmental degradation processes.

A notable radical-mediated transformation is the O→C transposition, a rearrangement reaction where a substituent on a phenolic oxygen migrates to a carbon atom on the aromatic ring. While direct studies on this compound are limited, metal-free radical cascade transformations have been developed for diaryl thiocarbonates, which are derived from phenols. acs.org

This type of reaction provides a pathway to convert phenols into other valuable derivatives, such as carboxylic esters. The proposed mechanism for a related system involves a radical cascade:

Initiation: A radical initiator generates a silyl (B83357) radical (e.g., from Et₃SiH).

Radical Addition: The silyl radical adds to the thiocarbonyl group.

Rearrangement: The resulting intermediate undergoes a 1,4-radical translocation from the aryl group to the oxygen, followed by an O→C transposition (neophyl-like rearrangement).

Fragmentation: The cascade terminates with a C-S bond scission to yield the final ester product. acs.org

This methodology highlights a potential synthetic route for rearranging the phenoxy group of this compound under radical conditions.

In environmental contexts, particularly in advanced oxidation processes (AOPs), the degradation of aromatic compounds is often initiated by highly reactive hydroxyl radicals (•OH). The degradation of this compound by •OH would likely proceed through pathways established for its constituent parts, especially p-nitrophenol (p-NP). researchgate.net

The reaction is initiated by the electrophilic addition of the hydroxyl radical to the electron-rich aromatic ring or by hydrogen abstraction. For the p-nitrophenol moiety, •OH attack leads to the formation of dihydroxy-nitro-cyclohexadienyl radicals. researchgate.net These intermediates can then undergo further reactions, including water elimination to form phenoxy-type radicals or reaction with oxygen. researchgate.netnih.gov The degradation cascade results in the formation of various hydroxylated and ring-opened products.

| Intermediate Compound | Formation Pathway |

|---|---|

| 4-Nitrocatechol | Hydroxylation of the p-nitrophenol ring. |

| Hydroquinone (B1673460) | Displacement of the nitro group by a hydroxyl group. |

| Benzoquinone | Oxidation of hydroquinone. |

| 4-Nitropyrogallol | Further hydroxylation of nitrocatechol or related intermediates. |

The complete degradation ultimately leads to the mineralization of the aromatic compound into carbon dioxide, water, and inorganic ions.

Nucleophilic Substitution Mechanisms

The presence of a nitro group on the aromatic ring of this compound derivatives profoundly influences their reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. This class of reactions is fundamental to the modification of these diaryl ethers.

Influence of Nitro Group Electron Withdrawal on Reactivity

The reactivity of aryl halides and related compounds, such as diaryl ethers, in nucleophilic substitution reactions is dramatically enhanced by the presence of strongly electron-withdrawing groups. libretexts.orglibretexts.org The nitro group (–NO₂) is one of the most powerful activating groups for these transformations. wikipedia.org Its influence stems from both inductive and resonance effects, which reduce the electron density of the aromatic ring system, making it more susceptible to attack by nucleophiles. nih.govkhanacademy.org

In the context of this compound, the p-nitro group on one of the phenyl rings plays a critical role. For a nucleophilic attack to occur, the aromatic ring must be electron-deficient. libretexts.org The nitro group, particularly when positioned ortho or para to the reaction center (the carbon atom bearing the leaving group, in this case, the phenoxy group), effectively delocalizes the negative charge of the intermediate formed during the reaction. wikipedia.orglibretexts.orgdoubtnut.com This stabilization of the intermediate carbanion lowers the activation energy of the reaction, thereby increasing the reaction rate. doubtnut.com

The mechanism for SNAr reactions proceeds via a two-step addition-elimination pathway. libretexts.org

Addition of the Nucleophile: A nucleophile attacks the carbon atom attached to the leaving group, forming a resonance-stabilized anionic intermediate known as a σ-complex or Meisenheimer complex. wikipedia.orglibretexts.org

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group. nih.gov

The electron-withdrawing effect of the nitro group is paramount in stabilizing the σ-complex. The negative charge of the complex can be delocalized onto the oxygen atoms of the nitro group through resonance, but only when the nitro group is in the ortho or para position relative to the site of nucleophilic attack. libretexts.orgquora.comquora.com If the nitro group were in the meta position, this direct resonance stabilization would not be possible, and the reaction would not be significantly accelerated. libretexts.org

The table below summarizes the activating effect of the nitro group based on its position relative to the leaving group (LG) in a generic SNAr reaction.

| Nitro Group Position | Activating Effect | Reason for Effect |

| ortho | Strong | Direct resonance and inductive stabilization of the σ-complex. libretexts.orgaskfilo.com |

| para | Strong | Direct resonance and inductive stabilization of the σ-complex. libretexts.orgaskfilo.com |

| meta | Weak | Only inductive electron withdrawal; no direct resonance stabilization of the negative charge. libretexts.orgquora.com |

Detailed Studies on σ-Complex Intermediates

The intermediate in nucleophilic aromatic substitution is a key species that dictates the reaction's progress. This intermediate, known as a σ-complex or Meisenheimer adduct, is formed when a nucleophile adds to an electron-poor aromatic ring. libretexts.orgwikipedia.orgnih.gov The formation of this complex involves the temporary loss of aromaticity and a change in hybridization of the attacked carbon from sp² to sp³. libretexts.orglibretexts.org

For nitro-substituted diaryl ethers like this compound, the stability of the σ-complex is crucial. The addition of a nucleophile is generally the slow, rate-limiting step of the reaction, largely because it involves the disruption of the aromatic system. nih.gov The strong electron-withdrawing nitro group is essential for stabilizing this high-energy intermediate. wikipedia.orgquora.com

Studies on related nitroaromatic compounds, such as 4-nitro-2,1,3-benzoxadiazoles, have provided detailed insights into the formation and properties of these σ-adducts. semanticscholar.org Research has shown that these intermediates can often be isolated as stable salts, allowing for their characterization. semanticscholar.org The stability of the σ-complex is directly related to the electrophilic character of the aromatic ring; more electron-deficient rings form more stable adducts. semanticscholar.org

The general structure of a σ-complex formed during the nucleophilic attack on a p-nitro-substituted phenoxy ring is depicted below, showing the delocalization of the negative charge onto the nitro group.

Table of σ-Complex Characteristics

| Feature | Description |

| Structure | A non-aromatic, negatively charged cyclohexadienyl anion. libretexts.org |

| Hybridization | The carbon atom under attack changes from sp² to sp³. libretexts.org |

| Stabilization | Primarily through resonance, especially by ortho and para electron-withdrawing groups like –NO₂. libretexts.orglibretexts.org |

| Role in Reaction | Rate-determining intermediate in the SNAr mechanism. nih.govnih.gov |

Photochemical Transformations

Beyond nucleophilic substitution, this compound and its derivatives can undergo transformations initiated by light. These photochemical reactions open up alternative pathways for modifying the molecular structure.

Photolysis Reactions Yielding Nitroso-Phenols

The photolysis of aromatic nitro compounds can lead to a variety of products depending on the molecular structure and reaction conditions. A notable photochemical transformation for compounds containing an ortho-nitro group is the intramolecular hydrogen transfer, which can lead to the formation of nitroso derivatives. researchgate.net

Specifically, research on the photolysis of o-nitrophenoxyacetic acids has demonstrated that this process can serve as a synthetic route to the corresponding o-nitroso-phenols. rsc.org This transformation is believed to proceed via an intramolecular hydrogen abstraction by the excited nitro group from a suitable donor within the same molecule. While this compound itself does not have the ortho-nitro-phenoxy arrangement, the principles are relevant to isomers or derivatives that do. The general reaction involves the conversion of a nitro group (–NO₂) to a nitroso group (–NO).

Nitroso compounds are valuable intermediates in organic synthesis due to their diverse reactivity. researchgate.net The photochemical conversion of nitro compounds provides a mild and often eco-friendly method to access these structures. researchgate.net Recent advancements have focused on visible-light-induced transformations of nitroso compounds, highlighting their utility as reaction partners. researchgate.net

Functional Group Interconversions

The modification of existing functional groups within this compound derivatives is a key strategy for synthesizing new analogues. Demethylation of methoxy-substituted derivatives is a particularly important transformation.

Demethylation Strategies

In derivatives of this compound that contain methoxy (B1213986) (–OCH₃) groups, the cleavage of the aryl-methyl ether bond to yield a hydroxyl (–OH) group is a common and crucial synthetic step. Various strategies have been developed for this demethylation process.

One efficient and practical method involves the use of Lewis acids, such as aluminum chloride (AlCl₃), particularly for aryl methyl ethers that have an ortho electron-withdrawing group. researchgate.net The presence of a nearby electron-withdrawing group is proposed to facilitate the reaction through complexation with the Lewis acid, making the ether oxygen more susceptible to cleavage. This method is often high-yielding and can tolerate a variety of other functional groups. researchgate.net

The table below outlines common reagents used for the demethylation of aryl methyl ethers.

| Reagent / Method | Conditions | Notes |

| Aluminum Chloride (AlCl₃) | CH₂Cl₂ at room temperature | Highly effective for substrates with ortho electron-withdrawing groups. researchgate.net |

| Boron Trichloride (BCl₃) | Typically at low temperatures | A powerful Lewis acid for cleaving ethers, but can be unselective. chemrxiv.org |

| Photoredox Catalysis | Visible light, photocatalyst (e.g., 9-Mes-10-MeAcr⁺ClO₄⁻), TMSCl | A modern, chemoselective method for C–O bond cleavage in aryl-alkyl ethers. chemrxiv.org |

| Hydrogen Bromide (HBr) | Acetic acid, heat | A classic, strong acid method. |

More recently, organophotoredox catalysis has emerged as a powerful and chemoselective strategy for the deprotection of phenolic ethers. chemrxiv.org This approach utilizes a photocatalyst and visible light to achieve C(sp³)–O bond cleavage under mild conditions. It demonstrates remarkable selectivity for phenolic ethers over other chemically similar functional groups and is compatible with a wide range of substituents. chemrxiv.org This method's practical viability has been demonstrated in gram-scale reactions and in the synthesis of complex molecules like FLAP (5-lipoxygenase activating protein) inhibitors. chemrxiv.org

Hydrogenation Reactions

The hydrogenation of nitrophenoxy phenol derivatives is a significant transformation, primarily focusing on the reduction of the nitro group to an amino group. This reaction is a key step in the synthesis of corresponding aminophenoxy phenols, which are valuable intermediates in various chemical industries. The most common approach involves catalytic hydrogenation, where a catalyst facilitates the reaction between the nitro compound and a hydrogen source.

Catalytic hydrogenation with palladium on carbon (Pd/C) is a frequently employed and effective method for the reduction of both aromatic and aliphatic nitro groups to their corresponding amines. commonorganicchemistry.com The reaction is typically carried out using hydrogen gas (H₂) as the hydrogen source. commonorganicchemistry.com Studies on the hydrogenation of p-nitrophenol, a related compound, have shown that using a 5% palladium on carbon catalyst in the presence of an acid like hydrochloric or sulfuric acid can lead to high yields of p-aminophenol. google.com For instance, the hydrogenation of p-nitrophenol in water with hydrochloric acid and a 5% Pd/C catalyst at a hydrogen pressure of 30 p.s.i.g. can be completed in about 15 minutes. google.com

Another effective catalyst for nitro group reduction is Raney nickel. commonorganicchemistry.comwikipedia.org It is particularly useful when the substrate contains functionalities that might be sensitive to the conditions used with Pd/C, such as the potential for dehalogenation of aromatic halides. commonorganicchemistry.com

Transfer hydrogenation offers an alternative to the use of gaseous hydrogen. In this method, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst. Formic acid has been investigated as a hydrogen source for the reduction of nitrobenzene (B124822) to p-aminophenol, using a mixed catalyst system of Pt/C and SO₄²⁻/ZrO₂. rsc.org This approach highlights the versatility of catalytic systems in achieving the desired reduction.

The general mechanism for the catalytic hydrogenation of a nitro group involves the adsorption of the nitro compound and hydrogen onto the catalyst surface. The nitro group is then sequentially reduced, likely through intermediates such as nitroso and hydroxylamine (B1172632) species, before the final amine product is formed and desorbed from the catalyst surface. researchgate.net

Below is a table summarizing various catalytic systems used for the hydrogenation of nitroaromatic compounds, which are analogous to the hydrogenation of this compound.

| Catalyst | Hydrogen Source | Substrate | Product | Key Findings |

| 5% Palladium on Carbon | Hydrogen Gas (H₂) | p-Nitrophenol | p-Aminophenol | Reaction is rapid and efficient in the presence of hydrochloric acid. google.com |

| Raney Nickel | Hydrogen Gas (H₂) | Aromatic Nitro Compounds | Aromatic Amines | Effective for substrates where dehalogenation is a concern with Pd/C. commonorganicchemistry.com |

| Pt/C and SO₄²⁻/ZrO₂ | Formic Acid | Nitrobenzene | p-Aminophenol | Demonstrates the use of transfer hydrogenation with formic acid as the hydrogen source. rsc.org |

| Silver Nanoparticles on Alumina | Molecular Hydrogen | p-Nitrophenol | p-Aminophenol | Effective in a continuous-flow hydrogenation system. rsc.org |

Catalytic Carbon-Carbon Cross-Coupling Reactions

Catalytic carbon-carbon cross-coupling reactions are powerful tools in organic synthesis for the formation of new C-C bonds. For phenol derivatives like this compound to participate in these reactions, the hydroxyl group typically requires activation to transform it into a better leaving group. mdpi.comresearchgate.net This is because the C-O bond of a phenol is strong and the hydroxyl group is a poor leaving group. mdpi.com

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate. mdpi.comyoutube.com For a phenol derivative to act as the electrophilic partner in a Suzuki-Miyaura coupling, the phenolic hydroxyl group can be converted into a triflate, tosylate, or other sulfonate ester. mdpi.com These activated derivatives can then undergo oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. youtube.com The cycle proceeds through transmetalation with the organoboron reagent and subsequent reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. youtube.comyoutube.com

Recent research has also explored the use of other activating groups for phenols in Suzuki-Miyaura reactions, aiming for more environmentally benign alternatives to halides and triflates. mdpi.com These include the use of O-aryl N,N-diethyl carbamates, which can be coupled with aryl boronic acids using a nickel-based catalyst system. mdpi.com

The Heck reaction is another important palladium-catalyzed C-C bond-forming reaction, which couples an aryl or vinyl halide (or triflate) with an alkene. organic-chemistry.org Similar to the Suzuki-Miyaura coupling, the phenolic hydroxyl group of this compound would need to be activated, for instance, by conversion to a triflate, to serve as the electrophilic partner. The mechanism of the Heck reaction involves the oxidative addition of the aryl triflate to a Pd(0) catalyst, followed by insertion of the alkene into the palladium-aryl bond, and finally, β-hydride elimination to release the product and regenerate the catalyst. organic-chemistry.org

The table below outlines the general components and conditions for Suzuki-Miyaura and Heck reactions involving activated phenol derivatives.

| Reaction | Catalyst | Electrophilic Partner (Activated Phenol Derivative) | Nucleophilic Partner | Key Features |

| Suzuki-Miyaura Coupling | Palladium complexes (e.g., Pd(PPh₃)₄) or Nickel complexes | Aryl triflates, Aryl tosylates, O-aryl carbamates | Organoboron compounds (e.g., boronic acids, boronic esters) | Forms biaryl compounds; requires activation of the phenolic hydroxyl group. mdpi.comyoutube.com |

| Heck Reaction | Palladium complexes (e.g., Pd(OAc)₂, Pd/C) | Aryl triflates, Aryl halides | Alkenes | Forms a new carbon-carbon bond at the site of the alkene; requires activation of the phenolic hydroxyl group. organic-chemistry.org |

Nitrosation Reactions of Phenolic Structures

Nitrosation of phenolic compounds is an electrophilic aromatic substitution reaction where a nitroso group (-NO) is introduced into the aromatic ring. The mechanism typically involves an electrophilic attack of a nitrosonium ion (NO⁺) or a related nitrosating agent on the electron-rich phenol ring. quora.comresearchgate.net For phenol itself, this attack preferentially occurs at the para position. quora.com

The reactivity of the phenolic compound in nitrosation is influenced by the substituents on the aromatic ring. Electron-donating groups enhance the nucleophilicity of the ring and increase the reaction rate, while electron-withdrawing groups have the opposite effect. researchgate.netsci-hub.box The reaction is also highly dependent on pH. researchgate.net The nitrosating agent is often generated in situ from nitrous acid (HNO₂), which is formed from a nitrite (B80452) salt (like sodium nitrite) in an acidic medium. google.com

In the case of this compound, the molecule has two aromatic rings. The phenolic ring is the more activated ring towards electrophilic substitution due to the electron-donating effect of the hydroxyl group. The p-nitrophenoxy group attached to this ring will influence the position of the electrophilic attack. The ether oxygen is electron-donating through resonance but can be electron-withdrawing through induction. The nitro group on the second ring is a strong electron-withdrawing group, which deactivates that ring towards electrophilic attack.

Mechanistically, the reaction proceeds via the formation of a nitrosonium ion from nitrous acid in the presence of a stronger acid. quora.com This electrophile then attacks the π-system of the phenolic ring to form a resonance-stabilized carbocation intermediate (a sigma complex). quora.com Subsequent deprotonation restores the aromaticity of the ring and yields the nitrosophenol product. quora.com

The table below summarizes key aspects of the nitrosation of phenolic compounds.

| Aspect | Description | Influence on this compound |

| Reaction Type | Electrophilic Aromatic Substitution | The phenolic ring is the site of reaction. |

| Electrophile | Nitrosonium ion (NO⁺) or its carriers | Generated from a source like nitrous acid. quora.com |

| Mechanism | Attack of the electrophile on the aromatic ring, formation of a sigma complex, followed by deprotonation. quora.com | The hydroxyl group directs the substitution, primarily to the para position. |

| Influence of Substituents | Electron-donating groups activate the ring; electron-withdrawing groups deactivate it. researchgate.netacs.org | The hydroxyl group is strongly activating. The p-nitrophenoxy group will have a combined inductive and resonance effect. |

| Effect of pH | The rate of nitrosation is pH-dependent, often with an optimal pH around 3. researchgate.net | The reaction would need to be carried out under acidic conditions to generate the nitrosating agent. |

Advanced Spectroscopic and Structural Elucidation Techniques for O P Nitrophenoxy Phenol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers the initial and most direct evidence for a molecule's structure. For a compound like o-(p-nitrophenoxy)phenol, the ¹H NMR spectrum would display distinct signals for each chemically non-equivalent proton. The aromatic protons on the two rings would appear in the typical downfield region (approx. 6.5-8.5 ppm). The electron-withdrawing nitro group would cause the protons on its ring to shift further downfield compared to the protons on the phenol (B47542) ring. The hydroxyl proton would appear as a singlet, with its chemical shift being concentration and solvent-dependent. docbrown.info

While 1D NMR provides essential data, complex molecules with overlapping signals often require two-dimensional (2D) NMR techniques for complete assignment. researchgate.net These methods resolve correlations between nuclei, providing a comprehensive map of the molecular framework.

Correlation Spectroscopy (COSY): This homonuclear experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically between protons on adjacent carbons. sdsu.edu In this compound, COSY would show cross-peaks connecting the ortho, meta, and para protons within each aromatic ring, confirming their relative positions. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded ¹H and ¹³C nuclei. sdsu.eduslideshare.net It is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons. emerypharma.comyoutube.com Each CH group in the aromatic rings would produce a cross-peak, definitively linking a specific proton resonance to its corresponding carbon resonance.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for establishing long-range connectivity, showing correlations between protons and carbons that are two or three bonds apart. sdsu.eduslideshare.net This technique is particularly powerful for identifying quaternary (non-protonated) carbons and for piecing together different fragments of a molecule. For this compound, HMBC would show correlations from protons on one ring, through the ether oxygen, to carbons on the other ring, providing unambiguous proof of the ether linkage. emerypharma.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position (Ring A: Phenol) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Atom Position (Ring B: Nitrophenyl) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C1-OH | - | ~154 | C1' (Ether Link) | - | ~145 |

| C2 (Ether Link) | - | ~148 | C2'/C6' | ~7.0-7.2 | ~118 |

| C3-H | ~7.0-7.2 | ~117 | C3'/C5' | ~8.1-8.3 | ~126 |

| C4-H | ~7.3-7.5 | ~130 | C4'-NO₂ | - | ~142 |

| C5-H | ~6.8-7.0 | ~121 | |||

| C6-H | ~6.9-7.1 | ~119 | |||

| OH | ~5.0-6.0 (variable) | - |

Note: These are estimated values based on the known effects of substituents on benzene (B151609) rings. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy are fundamental techniques that provide complementary information regarding the functional groups present in a molecule and its electronic properties.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups. youtube.com Molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds (e.g., stretching, bending). ponder.ingyoutube.com For this compound, the IR spectrum would exhibit several characteristic absorption bands confirming its key structural features. pressbooks.pub

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Appearance |

| Phenol O-H | Stretching | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium, Sharp |

| Nitro N-O | Asymmetric Stretch | 1500 - 1570 | Strong, Sharp |

| Nitro N-O | Symmetric Stretch | 1300 - 1370 | Strong, Sharp |

| Aromatic C=C | Stretching | 1440 - 1600 | Medium to Weak |

| Aryl Ether C-O-C | Asymmetric Stretch | 1200 - 1275 | Strong |

| Phenol C-O | Stretching | 1140 - 1230 | Strong |

Source of general ranges: ponder.ingdocbrown.info

The broadness of the O-H stretching band is a hallmark of hydrogen bonding. docbrown.info The presence of two strong, sharp peaks for the nitro group is also a highly distinctive feature.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to electronic transitions within the molecule. While the parent compound this compound might be colorless or pale yellow, its derivatives or reaction intermediates can be highly colored. This property is exploited to monitor reaction kinetics. ntnu.no

A classic example involves reactions where the p-nitrophenolate anion is formed. The addition of a base or the cleavage of the ether bond in related p-nitrophenyl esters or ethers results in the formation of the p-nitrophenolate ion. This ion exhibits a strong absorbance maximum around 400 nm, imparting an intense yellow color to the solution. researchgate.netresearchgate.netresearchgate.net

According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. thermofisher.com By monitoring the increase or decrease in absorbance at this specific wavelength (e.g., 400 nm) over time, one can directly track the change in concentration of the product or reactant. sapub.org This allows for the determination of reaction rates, rate constants, and reaction orders, providing valuable mechanistic insights. thermofisher.com

X-ray Crystallography

While NMR provides the definitive structure in solution, X-ray crystallography reveals the precise arrangement of atoms in the solid state.

Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for determining the three-dimensional structure of a crystalline solid at the atomic level. researchgate.netmdpi.com When a single crystal is irradiated with a beam of X-rays, the electrons of the atoms diffract the X-rays in a specific pattern. carleton.edu By analyzing the positions and intensities of the diffracted spots, the electron density distribution and thus the exact positions of all atoms in the crystal lattice can be calculated. veranova.com

The analysis of a suitable crystal of an this compound derivative would yield a wealth of structural information, including:

Unit Cell Dimensions: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal.

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles, confirming the molecular geometry.

Intermolecular Interactions: The data reveals how molecules are packed in the crystal, identifying non-covalent interactions like hydrogen bonds (e.g., involving the phenol -OH) and π-π stacking between the aromatic rings. researchgate.net

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgresearchgate.net This technique maps the electron distribution of a molecule in a crystalline environment, providing insights into the nature and prevalence of close contacts between neighboring molecules. The analysis generates a three-dimensional surface around a molecule, color-coded to represent different properties of these intermolecular contacts.

For derivatives of this compound, which contain polar functional groups like the nitro (NO₂) and hydroxyl (-OH) groups, as well as aromatic rings, a variety of intermolecular interactions are expected to govern their crystal packing. These interactions include strong O-H···O hydrogen bonds, weaker C-H···O interactions, and π-π stacking between aromatic rings. mq.edu.aumdpi.com The nitro group, in particular, often dominates the solid-state interactions in such structures. mq.edu.au

| Interaction Type | Contribution (%) | Description |

|---|---|---|

| H···H | 40.2% | Represents contacts between hydrogen atoms, typically the most abundant due to the molecule's outer surface being rich in hydrogen. |

| O···H / H···O | 37.5% | Indicates hydrogen bonding (e.g., O-H···O) and other close oxygen-hydrogen contacts, which are significant stabilizing forces. |

| C···H / H···C | 8.1% | Corresponds to weaker C-H···π interactions and other van der Waals contacts involving carbon and hydrogen. |

| C···C | 7.8% | Suggests the presence of π-π stacking interactions between aromatic rings. |

| Other | 6.4% | Includes minor contributions from other contacts like N···O, N···H, etc. |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an indispensable tool for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns of the molecular ion.

Molecular Weight and Fragmentation Pattern Analysis

In mass spectrometry, a molecule is first ionized to form a molecular ion ([M]⁺), the peak of which in the mass spectrum provides the molecular weight of the compound. For this compound (C₁₂H₉NO₄), the theoretical molecular weight is 231.05 g/mol , so its molecular ion peak would appear at an m/z of 231.

Upon ionization, the molecular ion can undergo fragmentation, breaking down into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. Phenols exhibit unique fragmentation patterns, often involving the loss of carbon monoxide (CO, M-28) or a formyl radical (HCO·, M-29). libretexts.org For a complex molecule like this compound, which contains two aromatic rings, an ether linkage, and a nitro group, the fragmentation is expected to be guided by the cleavage of the most labile bonds. The ether bond is a likely point of initial cleavage, leading to fragments corresponding to the nitrophenoxy and phenol moieties.

| m/z Value | Proposed Fragment Ion | Origin (Loss from Parent Ion or Intermediate) |

|---|---|---|

| 231 | [C₁₂H₉NO₄]⁺ | Molecular Ion [M]⁺ |

| 139 | [C₆H₅NO₃]⁺ | Nitrophenoxy radical cation from ether cleavage |

| 123 | [C₆H₄NO₂]⁺ | Loss of an oxygen atom from the nitrophenoxy fragment |

| 109 | [C₆H₅O₂]⁺ | Loss of NO from the nitrophenoxy fragment |

| 93 | [C₆H₅O]⁺ | Phenoxy radical from ether cleavage |

| 65 | [C₅H₅]⁺ | Loss of CO from the phenoxy fragment [93-28] |

Chromatographic Techniques for Separation and Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is fundamental in the analysis of chemical compounds, allowing for their isolation, purification, and quantification.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. For the analysis of this compound and its derivatives, reversed-phase HPLC is commonly employed. nih.govchromatographyonline.com In this method, a nonpolar stationary phase (often a C18 column) is used with a polar mobile phase.

The purity of a synthesized compound can be readily assessed by HPLC. A pure sample will ideally show a single peak in the chromatogram, while impurities will appear as additional peaks. Quantification is achieved by creating a calibration curve from standard solutions of known concentrations. uitm.edu.mynih.gov The area under the peak of the analyte in a sample is then compared to the calibration curve to determine its concentration. UV-Vis detection is typically used for nitrophenol compounds, as the aromatic rings and nitro group provide strong chromophores. nih.gov

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile/Methanol and buffered water (e.g., acetate (B1210297) or citrate (B86180) buffer) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis Detector (e.g., at 274 nm or 290 nm) nih.govuitm.edu.my |

| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |

| Injection Volume | 10 - 20 µL |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to monitor the progress of a chemical reaction. youtube.com A small amount of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel on an aluminum backing) at various time intervals. researchgate.net Spots of the starting material and, if available, the pure product are applied alongside as references.

The plate is then developed in a chamber containing a suitable solvent system (eluent). As the eluent moves up the plate, it carries the compounds with it at different rates depending on their polarity and affinity for the stationary phase. The reaction is considered complete when the spot corresponding to the starting material has disappeared and a new spot, corresponding to the product, has appeared and its intensity is maximal. youtube.com Visualization is often achieved under a UV lamp, as aromatic compounds like this compound are UV-active, or by using chemical stains. libretexts.org

| Time Point | Starting Material (Spot A) | Reaction Mixture (Spot B) | Product (Spot C) | Observation |

|---|---|---|---|---|

| t = 0 min | Rf = 0.65 | One spot at Rf = 0.65 | Rf = 0.40 | Reaction has not started. Mixture shows only starting material. |

| t = 30 min | Rf = 0.65 | Two spots at Rf = 0.65 (intense) and Rf = 0.40 (faint) | Rf = 0.40 | Reaction is in progress. Product is forming. |

| t = 120 min | Rf = 0.65 | One spot at Rf = 0.40 | Rf = 0.40 | Reaction is complete. Starting material is consumed. |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) in Comprehensive Analysis

Hyphenated techniques that couple chromatography with mass spectrometry, such as LC-MS and GC-MS, provide a powerful platform for comprehensive analysis. longdom.org These methods combine the superior separation capabilities of chromatography with the sensitive and specific detection offered by mass spectrometry.

LC-MS is particularly well-suited for the analysis of polar, thermally labile, and non-volatile compounds like this compound and its derivatives. researchgate.net The liquid chromatograph separates the components of the mixture, which are then introduced into the mass spectrometer for detection and identification based on their mass-to-charge ratios. nih.gov

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. Phenolic compounds often require a derivatization step (e.g., silylation or acetylation) to increase their volatility and prevent undesirable interactions with the GC column. researchgate.net Following separation in the gas chromatograph, the compounds are fragmented and detected by the mass spectrometer, providing detailed structural information.

| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |

|---|---|---|

| Analytes | Polar, non-volatile, thermally labile compounds. researchgate.net | Volatile, thermally stable compounds. |

| Sample Preparation | Minimal; sample is dissolved in a suitable solvent. | Often requires derivatization for polar compounds like phenols. researchgate.net |

| Separation Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |

| Ionization | Soft ionization techniques (e.g., ESI, APCI). longdom.org | Hard ionization (e.g., Electron Impact - EI), providing extensive fragmentation libraries. |

| Advantages | Wide applicability to diverse compounds without derivatization. | High resolution, established libraries for compound identification. |

Other Advanced Analytical Methods

Elemental Analysis

Elemental analysis is a fundamental analytical technique used in chemistry to determine the elemental composition (the percentage of carbon, hydrogen, nitrogen, etc.) of a sample. For a newly synthesized compound such as this compound, this method is crucial for verifying its empirical and molecular formula, thereby confirming its purity and identity. The technique works by combusting a small, precisely weighed sample of the compound in an excess of oxygen. The resulting combustion gases, such as carbon dioxide, water vapor, and nitrogen oxides, are collected and measured to calculate the mass percentages of each element in the original sample.

The molecular formula for this compound is C₁₂H₉NO₄. nih.govchemicalbook.comguidechem.com Based on this formula, the theoretical elemental composition can be calculated. These calculated values serve as a benchmark against which experimentally obtained data are compared. A close correlation between the experimental and theoretical percentages provides strong evidence for the successful synthesis of the target compound.

The theoretical weight percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) are derived from the compound's molecular weight (231.20 g/mol ). nih.gov

Below is a summary of the theoretical elemental composition for this compound. Experimental analysis would typically yield results that are in very close agreement (usually within ±0.4%) with these theoretical values for a pure sample.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Count | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 12 | 144.12 | 62.34% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 3.92% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 6.06% |

| Oxygen | O | 16.00 | 4 | 64.00 | 27.68% |

| Total | | | | 231.20 | 100.00% |

Research findings from the synthesis of related nitrophenol derivatives consistently utilize elemental analysis to confirm the structure of the final products. In such studies, the experimentally determined percentages for C, H, and N are reported alongside the calculated theoretical values, and the close agreement between these two sets of figures is a critical checkpoint for structural validation.

Applications in Organic Synthesis and Advanced Material Precursors

Role as Synthetic Intermediates

Synthetic intermediates are compounds that serve as stepping stones in the multi-step synthesis of more complex molecules. The presence of a nitro group, a phenolic hydroxyl group, and a diaryl ether linkage in o-(p-Nitrophenoxy)phenol theoretically offers several reactive sites for chemical transformations.

Precursors for Advanced Pharmaceutical Compounds

Synthesis of Specialty Chemicals and Indicators

Nitrophenols and their derivatives can function as pH indicators due to the color change associated with the protonation state of the phenolic hydroxyl group, which is influenced by the electron-withdrawing nitro group. They are also used in the synthesis of dyes, pesticides, and other specialty chemicals. taylorandfrancis.comlibretexts.org Despite the known applications of the broader class of nitrophenols, specific documented examples of this compound being used for the synthesis of specialty chemicals or as an indicator are scarce.

Activated Ester Components in Peptide Chemistry

In peptide synthesis, activated esters, particularly those derived from nitrophenols, are used to facilitate the formation of amide (peptide) bonds. The electron-withdrawing nature of the nitro group makes the phenoxy group a good leaving group, thereby activating the carboxyl group for nucleophilic attack by an amino acid. While p-nitrophenyl (PNP) esters are commonly employed for this purpose, detailed research specifically utilizing this compound to create activated ester components for peptide chemistry is not prominently featured in the literature.

Development of Functional Materials

Functional materials are designed to possess specific properties, such as thermal stability, optical characteristics, or environmental resistance. The aromatic structure of this compound suggests its potential as a monomer or additive in the development of such materials.

Monomers and Precursors for Polyimide Resins

Polyimides are high-performance polymers known for their exceptional thermal stability. They are often synthesized from diamine and dianhydride monomers. A recent review highlighted that related compounds like 3-phenoxyphenol (B1222215) and 3-(4-nitrophenoxy)phenol (B3019501) are key components for producing raw materials for functional plastics, including polyimide resins. nih.gov However, specific studies detailing the use of this compound as a monomer or precursor for polyimide resins have not been identified in the conducted search.

UV Absorbers for Coating Stabilization

UV absorbers are additives used to protect materials from degradation caused by ultraviolet radiation. everlight-uva.comspecialchem.comadditivesforpolymer.com Compounds with aromatic rings and electron-withdrawing groups, such as benzotriazoles and benzophenones, are effective UV absorbers because they can dissipate UV energy as heat without degrading. everlight-uva.comspecialchem.com Although the chemical structure of this compound contains aromatic rings and a nitro group, there is no specific data in the reviewed literature to confirm its application or efficacy as a UV absorber for coating stabilization.

Catalysis and Reaction Development

In the field of physical organic chemistry, understanding reaction mechanisms is crucial for optimizing conditions and developing new synthetic methods. Simple, well-defined molecules are often used as model compounds to probe these mechanisms. For instance, p-Nitrophenol has been utilized as a model compound to investigate the role of pH in the ozonation of phenols. longdom.org Such studies provide valuable kinetic and mechanistic data.

While the diaryl ether linkage in this compound presents an interesting subject for mechanistic studies, particularly for ether cleavage reactions, specific research designating it as a standard model compound for such investigations is not widely documented. Mechanistic studies often focus on related but structurally simpler or more common compounds to establish fundamental principles. For example, the kinetics and mechanism of bisphenol A (BPA) cleavage have been examined to understand the reactivity of methylene (B1212753) bridge-containing diaryls under hydrothermal conditions. nih.gov Although this compound is a logical candidate for studying nucleophilic aromatic substitution or ether cleavage, its specific application as a benchmark model compound is not established in the available scientific literature.

Dicarboxylic acids and their derivatives are valuable monomers in the synthesis of polyesters, polyamides, and other polymers. Their synthesis often involves the oxidation of aromatic compounds. However, a direct synthetic route utilizing this compound as a precursor for the synthesis of dicarboxylic acid derivatives is not a commonly cited or well-documented transformation in chemical literature. Research in this area tends to focus on more readily available or economically viable starting materials.

Radiotracers, particularly those used in Positron Emission Tomography (PET), are essential tools in medical diagnostics and biomedical research. The synthesis of these molecules involves incorporating a positron-emitting isotope into a biologically active molecule. This process requires specialized precursors that can be readily and rapidly radiolabeled. While various phenolic compounds and their derivatives serve as precursors in radiochemistry, there is no specific information available in the scientific literature identifying this compound as a precursor for the synthesis of established or novel radiotracers.

Following a comprehensive review of scientific literature, there is a notable absence of specific research on the coordination chemistry and ligand properties of derivatives of the chemical compound “this compound”. The detailed outline provided requires in-depth analysis of the design, synthesis, metal complexation, and catalytic applications of ligands derived from this specific molecule.

Extensive searches of chemical databases and scholarly articles did not yield any specific information on the use of this compound as a precursor for the synthesis of phenolic ligands for coordination chemistry. As a result, it is not possible to provide scientifically accurate and detailed information for the requested sections and subsections.

The lack of available data prevents a thorough discussion on:

Coordination Chemistry and Ligand Properties of O P Nitrophenoxy Phenol Derivatives

Applications in Catalysis:No studies were found that describe the application of metal complexes of o-(p-Nitrophenoxy)phenol derivatives in catalysis, either with phosphane-based or oxime-based ligands.

Given the absence of foundational research on the coordination chemistry of this specific compound, generating an article that meets the required standards of scientific accuracy and detail is not feasible.

Table of Compound Names

Since no specific derivatives of this compound or related complexes could be discussed, a table of mentioned compounds cannot be populated as per the instructions.

Environmental Transformation Pathways of Nitrophenoxy Phenols

Oxidative Degradation Mechanisms

Oxidative degradation is a primary mechanism for the transformation of organic pollutants in the environment. For nitrophenoxy phenols, this process is largely driven by the action of highly reactive oxidative species and photochemical reactions.

Role of Hydroxyl Radicals and Other Oxidative Species

Hydroxyl radicals (•OH) are highly reactive and non-selective oxidative species that play a crucial role in the degradation of many organic compounds in the atmosphere, water, and soil. The degradation of nitrophenols, which are structural components of o-(p-Nitrophenoxy)phenol, is known to be initiated by the attack of hydroxyl radicals. This can lead to the hydroxylation of the aromatic ring, forming hydroxylated intermediates.

In the case of this compound, the ether linkage presents an additional site for oxidative attack. The degradation of diphenyl ether herbicides, which share this structural feature, often involves the cleavage of the ether bond. This process can lead to the formation of corresponding phenols and catechols. For instance, the degradation of the diphenyl ether herbicide fomesafen (B1673529) involves ether bond cleavage to yield phenoxyl intermediates. mdpi.com

Sulfate (B86663) radicals (SO₄⁻•), another important environmental oxidant, can also contribute to the degradation of nitrophenolic compounds. Studies on the degradation of nitrophenols by sulfate radicals have shown the formation of polynitrophenols, nitrated biphenyls, and diphenyl ethers through complex reaction pathways involving phenoxy radicals. nih.gov

Table 1: Key Oxidative Species and Their Role in the Degradation of Nitrophenoxy Phenol (B47542) Analogs

| Oxidative Species | Target Functional Group/Site | Primary Reaction Type | Potential Transformation Products |

| Hydroxyl Radical (•OH) | Aromatic Rings | Hydroxylation | Hydroxylated nitrophenoxy phenols, Phenols, Catechols |

| Hydroxyl Radical (•OH) | Ether Linkage | Ether Bond Cleavage | p-Nitrophenol, o-Phenoxyphenol, and their degradation products |

| Sulfate Radical (SO₄⁻•) | Aromatic Rings | Electron Transfer, Addition | Polynitrophenols, Nitrated biphenyls, Nitrated diphenyl ethers |

Photocatalytic Degradation Processes

Photocatalytic degradation, often mediated by semiconductor materials like titanium dioxide (TiO₂), is an effective process for the mineralization of organic pollutants. This process relies on the generation of highly reactive species, such as hydroxyl radicals, upon the absorption of light.

The photocatalytic degradation of diphenyl ether herbicides has been shown to proceed through several pathways, including hydrolysis, dehalogenation (if applicable), nitro reduction, and crucially, ether bond cleavage. mdpi.com For instance, the photocatalytic degradation of the diphenyl ether herbicide acifluorfen (B165780) has been confirmed to involve the cleavage of the ether bond. mdpi.com

During the photocatalysis of nitrophenols, intermediates such as p-benzoquinone and hydroquinone (B1673460) have been identified. nih.gov It is plausible that the photocatalytic degradation of this compound would involve an initial attack on either of the aromatic rings or the ether linkage, leading to a cascade of reactions that ultimately break down the molecule.

Table 2: Intermediates in the Photocatalytic Degradation of Diphenyl Ether Herbicides

| Parent Compound | Catalyst | Light Source | Identified Intermediates |

| Acifluorfen | TiO₂ | UV | Products of ether bond cleavage, dehalogenation, and hydroxylation mdpi.com |

| Fomesafen | Nitrogen-doped carbon dots | Visible Light | Products of amide hydrolysis, nitro reduction, and ether bond cleavage mdpi.com |

| Oxyfluorfen | Not specified | Not specified | Products of ether bond cleavage and dehalogenation mdpi.com |

Biotransformation and Biodegradation

Microorganisms play a vital role in the environmental fate of organic pollutants through biotransformation and biodegradation processes. These processes can lead to the partial or complete breakdown of complex molecules into simpler, less harmful substances.

Microbial Decomposition Under Aerobic Conditions

Under aerobic conditions, various microbial species have demonstrated the ability to degrade diphenyl ether herbicides. A key step in the microbial metabolism of these compounds is the cleavage of the diphenyl ether bond. For example, the bacterium Sphingomonas wittichii RW1 has been shown to be a potent metabolizer of nitrodiphenyl ether herbicides. The degradation pathway generally involves an initial reduction of the nitro group, followed by N-acetylation, and subsequent cleavage of the ether bond. nih.gov This cleavage results in the formation of phenolic and catecholic metabolites, which can then be further integrated into the primary metabolism of the microorganism. nih.gov

Another example is the degradation of the diphenyl ether herbicide lactofen (B128664) by Bacillus sp. YS-1, which involves the initial hydrolysis of an ester bond followed by the reduction of the nitro group to an amino group. researchgate.net While this specific compound has an additional functional group, the transformation of the nitro group is a common theme in the microbial degradation of nitroaromatic compounds.

Enzymatic Degradation of Phenolic Structures

The breakdown of nitrophenoxy phenols is mediated by specific enzymes produced by microorganisms. Key enzymatic reactions include those catalyzed by oxidoreductases and hydrolases.

Nitroreductases are crucial enzymes responsible for the reduction of the nitro group on the aromatic ring to an amino group. researchgate.net This is often an initial step in the degradation pathway, as the resulting amino-substituted compound can be more susceptible to further enzymatic attack.

The cleavage of the ether bond is another critical enzymatic step. While specific enzymes for this compound have not been characterized, studies on other diphenyl ethers have identified enzymes capable of this reaction. For instance, some bacterial strains possess dioxygenases that can cleave the ether linkage of diphenyl ethers. Laccases and peroxidases are other enzymes that can catalyze the oxidation of phenolic compounds, which are potential intermediates in the degradation of nitrophenoxy phenols. nih.govrsc.org The enzymatic hydrolysis of the ether bond would lead to the formation of p-nitrophenol and o-phenoxyphenol.

Table 3: Key Enzymes and Their Roles in the Biodegradation of Diphenyl Ether Analogs

| Enzyme Class | Specific Enzyme (if known) | Reaction Catalyzed | Substrate (Analog) | Resulting Products |

| Oxidoreductase | Nitroreductase | Reduction of nitro group | Nitrodiphenyl ether herbicides | Aminodiphenyl ether derivatives researchgate.net |

| Oxidoreductase | Dioxygenase | Cleavage of ether bond | Diphenyl ether | Phenol, Catechol |

| Hydrolase | Esterase | Hydrolysis of ester linkage | Lactofen | Acifluorfen researchgate.net |

| Oxidoreductase | Laccase, Peroxidase | Oxidation of phenolic intermediates | Phenols, Chlorophenols | Oxidized products nih.govrsc.org |

Abiotic Environmental Reactions

In addition to oxidative and biological transformations, nitrophenoxy phenols can undergo abiotic reactions in the environment. These reactions are influenced by environmental factors such as pH, temperature, and the presence of other chemical species.

Hydrolysis of the ether linkage in this compound is a potential abiotic degradation pathway, particularly under certain pH conditions. While the ether bond in diphenyl ethers is generally stable, the presence of activating groups on the aromatic rings can influence its susceptibility to hydrolysis. The kinetics of hydrolysis of p-nitrophenyl esters, for example, have been shown to be pH-dependent. researchgate.net

Furthermore, reactions with other environmental constituents can occur. For instance, in sunlit surface waters, indirect photolysis can occur through reactions with photochemically produced reactive species like singlet oxygen and triplet-state dissolved organic matter. These species can contribute to the transformation of the aromatic and phenolic moieties of the molecule. The abiotic reduction of nitroaromatic compounds by substances like zero-valent iron has also been documented, leading to the formation of the corresponding anilines. dtic.mil

Table 4: Potential Abiotic Transformation Pathways for this compound

| Reaction Type | Environmental Conditions | Key Reactants | Potential Transformation Products |

| Hydrolysis | Varying pH | Water | p-Nitrophenol, o-Phenoxyphenol |

| Indirect Photolysis | Sunlit surface waters | Singlet oxygen, Dissolved organic matter | Oxidized and transformed products |

| Reduction | Anoxic environments | Zero-valent iron | o-(p-Aminophenoxy)phenol dtic.mil |

Formation of Nitrophenols via Reaction with Nitrite (B80452) Ions and UV Irradiation

Photolysis of nitrodiphenyl ethers, a class of compounds to which this compound belongs, is a known degradation pathway. For instance, the photolysis of the herbicide nitrofen (B51676) (2,4-dichloro-4'-nitrodiphenyl ether) in aqueous solutions leads to the cleavage of the ether linkage, resulting in the formation of p-nitrophenol and 2,4-dichlorophenol. kyushu-u.ac.jpethz.ch This suggests that a primary photochemical reaction for this compound would be the cleavage of the ether bond, yielding o-phenol and p-nitrophenol.

The subsequent interaction of these phenolic products with nitrite ions under UV light could lead to further nitration. The presence of both phenolic moieties and a nitro group on the parent compound could influence the specific nitrophenols formed.

Table 1: Potential Photochemical Transformation of this compound

| Reactant | Condition | Primary Products | Potential Secondary Products |

|---|---|---|---|

| This compound | UV Irradiation in water | o-Phenol, p-Nitrophenol | Further nitrated phenols |

| o-Phenol + NO₂⁻ | UV Irradiation | Nitrated o-phenols | |

| p-Nitrophenol + NO₂⁻ | UV Irradiation | Further nitrated phenols |

This table is based on the known reactivity of similar compounds and represents hypothesized pathways.

Atmospheric Degradation by Hydroxyl Radicals

In the atmosphere, organic compounds are primarily degraded by reaction with hydroxyl radicals (•OH), which are highly reactive oxidants. witpress.com For aromatic compounds like this compound, the dominant atmospheric degradation pathway is expected to be the reaction with •OH radicals.

The reaction is initiated by the addition of the hydroxyl radical to the aromatic rings. The presence of both a phenoxy and a nitrophenoxy group in this compound offers multiple sites for •OH attack. The rate of this reaction for cyclic ethers is relatively fast, leading to short atmospheric lifetimes, often in the range of hours. witpress.com

Following the initial addition of the hydroxyl radical, a series of complex reactions can occur, including the formation of phenolic and catecholic metabolites. acs.org In the case of nitrodiphenyl ethers, these intermediates are often rapidly metabolized further. acs.org The degradation of the aromatic rings can ultimately lead to ring cleavage and the formation of smaller, more oxidized organic molecules.

Transformation Products and Pathways

The transformation of this compound in the environment is expected to lead to a variety of products through different degradation pathways. Based on studies of related nitrodiphenyl ethers and nitrophenols, key transformation products and pathways can be identified.

Formation of p-Aminophenol

A significant transformation pathway for nitrodiphenyl ethers involves the reduction of the nitro group. acs.orgnih.gov For example, the herbicide nitrofen can be degraded by bacteria through the initial reduction of the nitro group to an amino group, followed by N-acetylation and subsequent cleavage of the ether bond. acs.org

Applying this to this compound, a likely pathway would be the reduction of the para-nitro group to a para-amino group, forming o-(p-Aminophenoxy)phenol. However, a more commonly documented pathway in the environment for nitrated aromatic compounds is the initial cleavage of the ether linkage, as seen in the degradation of nitrofen, to yield p-nitrophenol. ethz.ch

Once p-nitrophenol is formed, its subsequent reduction to p-aminophenol is a well-established microbial and chemical process. This transformation is significant as p-aminophenol has different toxicological and environmental properties compared to its nitrated precursor.

Table 2: Proposed Pathway for the Formation of p-Aminophenol from this compound

| Step | Reactant | Transformation | Product |

|---|---|---|---|

| 1 | This compound | Ether bond cleavage | p-Nitrophenol + o-Phenol |

| 2 | p-Nitrophenol | Reduction of nitro group | p-Aminophenol |

This pathway is inferred from the degradation of analogous nitrodiphenyl ethers.

Ring Cleavage and Formation of Smaller Organic Molecules

The ultimate fate of many aromatic pollutants in the environment is the cleavage of the aromatic ring, leading to the formation of smaller, aliphatic organic molecules that can then be integrated into microbial metabolic pathways.

The biodegradation of diphenyl ether and its derivatives by bacteria such as Sphingomonas sp. has been shown to proceed through the formation of phenol and catechol as intermediates. researchgate.net These catechols are then subject to ring cleavage, typically through ortho- or meta-cleavage pathways, which are catalyzed by dioxygenase enzymes. This process breaks open the aromatic ring, leading to the formation of muconic acids and other dicarboxylic acids.

For this compound, both the o-phenol and the p-nitrophenol rings, formed after the initial ether bond cleavage, would be susceptible to this type of degradation. The phenolic ring would likely be hydroxylated to form catechol, while the nitrophenol ring could be converted to catechols or other dihydroxybenzenes before ring fission. These pathways ultimately lead to the mineralization of the compound to carbon dioxide and water.

Q & A

Q. What are the recommended methods for synthesizing o-(p-Nitrophenoxy)phenol, and how can reaction conditions be optimized?

The synthesis typically involves nitration and etherification steps. For example, phenol derivatives can undergo nitration using dilute nitric acid to yield nitrophenol isomers . Subsequent etherification with p-nitrophenyl groups requires controlled pH and temperature to minimize side products. Optimization can employ response surface methodology (RSM), as demonstrated in phenol degradation studies, where variables like pH, temperature, and reagent ratios are systematically tested . Central composite design (CCD) tables, such as those in Table 2 of , provide a framework for experimental iteration and statistical validation.

Q. How can spectroscopic techniques (e.g., IR, NMR) distinguish this compound from structural analogs?

- IR Spectroscopy : The compound’s nitro (-NO₂) and ether (-O-) groups produce distinct absorption bands. For instance, asymmetric NO₂ stretching appears near 1520 cm⁻¹, while phenolic O-H stretches occur at ~3300 cm⁻¹. Reference NIST spectral libraries (e.g., ISWSIDIOOBJBQZ-UHFFFAOYSA-N for phenol derivatives) ensure accurate peak assignments .

- NMR : The aromatic proton environment of the ortho-substituted nitro group causes unique splitting patterns. Comparing experimental shifts with computed 3D structures (e.g., NIST 3D SD files) resolves ambiguities .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

Solubility is pH-dependent due to the phenolic -OH group. In acidic conditions (pH < pKa ~10), the compound remains protonated and less soluble in polar solvents. Stability studies should follow protocols from nitrophenol research, where degradation rates are monitored via HPLC under controlled temperatures (e.g., 25–50°C) and pH (4–9) .

Advanced Research Questions

Q. How can researchers resolve contradictions in degradation kinetics data for this compound across studies?

Contradictions often arise from differences in microbial consortia or abiotic conditions. For microbial degradation, replicate experiments using immobilized Acinetobacter sp. cultures (Table 1, ) under standardized media (e.g., meat extract concentration, pH 7.0) reduce variability . For abiotic degradation, RSM contour plots (e.g., Fig. 2–5, –5) help identify critical factors (e.g., temperature vs. pH interactions). Meta-analyses of thermodynamic parameters (ΔH, ΔS) from multiple studies can isolate outliers .

Q. What experimental designs are recommended for studying the estrogenic activity of this compound in cell cultures?

Avoid phenol red-containing media due to its estrogenic interference . Use estrogen-sensitive cell lines (e.g., MCF-7) with phenol-free media, and compare results across multiple endpoints (e.g., cell proliferation, ERα activation). Dose-response curves should include controls for nitro-group reduction products, which may exhibit distinct bioactivity .

Q. How can computational modeling predict the environmental fate of this compound?

Leverage QSAR (Quantitative Structure-Activity Relationship) models trained on nitrophenol data. Input parameters include logP (lipophilicity), pKa, and nitro-group orientation. Validate predictions against experimental half-life data in soil/water matrices, as outlined in Toxicological Profile for Nitrophenols (Table B-3, ) .

Methodological Guidance

Q. What statistical approaches are suitable for analyzing non-linear relationships in this compound degradation studies?

Non-linear regression (e.g., Michaelis-Menten kinetics) and ANOVA with Tukey’s post hoc test are standard. For complex interactions, RSM-generated 3D surface plots (Fig. 2–5, –5) visualize synergistic/antagonistic effects between variables like temperature and pH .

Q. How should researchers validate synthetic yields and purity for this compound?

Combine chromatographic (HPLC, GC-MS) and spectroscopic (NMR, FTIR) methods. Purity thresholds (>95%) can be confirmed via integration of HPLC peaks against certified reference materials (e.g., NIST Standard Reference Data 69) .

Contradiction Management

Q. How to address discrepancies in reported toxicological thresholds for this compound?

Discrepancies may stem from assay variability (e.g., microbial vs. mammalian models). Follow ATSDR guidelines ( ) for harmonizing test conditions: use OECD-standardized protocols, report LD₅₀/EC₅₀ with 95% confidence intervals, and cross-reference with structurally similar nitrophenols (e.g., 2-nitrophenol ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.